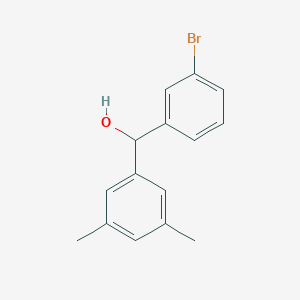

(3-Bromophenyl)(3,5-dimethylphenyl)methanol

Description

(3-Bromophenyl)(3,5-dimethylphenyl)methanol is a diarylmethanol derivative featuring a bromine atom on the 3-position of one phenyl ring and methyl groups on the 3,5-positions of the second phenyl ring. This compound combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFZOVRMJCGJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC=C2)Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,5-dimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, followed by protonation to yield the desired alcohol.

Reaction Conditions:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reagents: 3-bromobenzaldehyde, 3,5-dimethylphenylmagnesium bromide, and an acid (e.g., hydrochloric acid) for protonation

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) in polar aprotic solvents.

Major Products

Oxidation: Formation of (3-bromophenyl)(3,5-dimethylphenyl)ketone.

Reduction: Formation of (3-bromophenyl)(3,5-dimethylphenyl)methane.

Substitution: Formation of compounds like (3-methoxyphenyl)(3,5-dimethylphenyl)methanol or (3-cyanophenyl)(3,5-dimethylphenyl)methanol.

Scientific Research Applications

(3-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of aromatic alcohols on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, altering their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom may also participate in halogen bonding, affecting molecular interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s molecular weight is expected to be higher than simpler diarylmethanols due to the presence of both bromine and methyl substituents. Key comparisons include:

- Substituent Effects : The bromine atom increases molecular weight and polarizability, while methyl groups enhance lipophilicity. Crystallographic studies on 3,5-dimethylphenyl-containing trichloro-acetamides (e.g., ) suggest that bulky substituents influence crystal packing, likely applicable to the target compound .

Predicted SAR for Target Compound :

- Enhanced lipophilicity from methyl groups could improve membrane permeability, while bromine may stabilize charge-transfer interactions.

Biological Activity

(3-Bromophenyl)(3,5-dimethylphenyl)methanol is an organic compound characterized by its unique structural configuration, which includes a bromophenyl group and a dimethyl-substituted phenyl group attached to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrO. The presence of the bromine atom and the hydroxyl group (-OH) significantly influences its chemical reactivity and biological activity. The structural features contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H15BrO |

| Molecular Weight | 293.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Bromine |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to various receptors, influencing cellular signaling pathways.

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, enhancing the compound's interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The exact mechanism remains under investigation, but it is thought that the bromine atom enhances its reactivity against microbial targets.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines. For instance, it exhibited an IC50 value comparable to standard chemotherapy agents, indicating its potential as an anticancer drug candidate.

- Case Study : A recent study evaluated the cytotoxic effects of this compound on colon cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings

Recent literature highlights the diverse biological activities of this compound:

- Antimicrobial Testing : In a study assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound showed notable inhibition zones.

- Cytotoxicity Assays : In vitro studies utilizing MTT assays revealed that the compound significantly reduced proliferation in multiple cancer cell lines compared to controls.

- Mechanistic Studies : Further research into its mechanism of action has shown that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.